molecular formula C19H21BO5 B7955465 4-[3-Hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid

4-[3-Hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid

Cat. No.: B7955465
M. Wt: 340.2 g/mol
InChI Key: ROEUDGVMTTUJGR-UHFFFAOYSA-N
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Description

4-[3-Hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid is a boronic acid derivative with potential applications in organic synthesis, medicinal chemistry, and materials science. This compound features a phenyl ring substituted with a hydroxyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group, making it a versatile reagent in various chemical reactions.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The compound can be synthesized by reacting phenylboronic acid with a suitable boronic acid derivative under controlled conditions.

  • Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

  • Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce the boronic acid moiety.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and temperature control.

  • Purification: The compound is purified using techniques such as recrystallization, chromatography, or distillation to remove impurities and byproducts.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: Reduction reactions can be used to convert the boronic acid group to a borane derivative.

  • Substitution: Substitution reactions can introduce various functional groups to the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid are used under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction.

  • Substitution: Halogenation, nitration, and sulfonation reactions can be performed using reagents like bromine, nitric acid, and sulfuric acid, respectively.

Major Products Formed:

  • Carboxylic Acid Derivatives: Oxidation can yield benzoic acid derivatives.

  • Borane Derivatives: Reduction can produce borane derivatives.

  • Functionalized Phenyl Rings: Substitution reactions can lead to various functionalized phenyl rings.

Chemistry:

  • Cross-Coupling Reactions: Used in Suzuki-Miyaura coupling reactions to form biaryls.

  • Catalysis: Employed as a catalyst or ligand in various organic synthesis reactions.

Biology:

  • Protein Labeling: Utilized for labeling proteins and peptides in biological studies.

  • Boron Neutron Capture Therapy (BNCT): Potential application in BNCT for cancer treatment.

Medicine:

  • Drug Design: Used in the design and synthesis of pharmaceuticals.

  • Boron-Based Drugs: Investigated for their therapeutic potential in treating diseases.

Industry:

  • Material Science: Employed in the synthesis of advanced materials and polymers.

  • Sensors: Used in the development of chemical sensors and biosensors.

Mechanism of Action

The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various biological and chemical applications. The molecular targets and pathways involved depend on the specific application, such as protein labeling or drug design.

Comparison with Similar Compounds

  • Phenylboronic Acid: Similar structure but lacks the hydroxyl group.

  • Benzeneboronic Acid: Similar boronic acid moiety but different substitution pattern.

  • Pinacolboronic Acid: Contains a pinacol ester group instead of a hydroxyl group.

Uniqueness:

  • Hydroxyl Group: The presence of the hydroxyl group enhances the compound's reactivity and solubility.

  • Versatility: The compound's ability to undergo various chemical reactions makes it more versatile compared to similar compounds.

Properties

IUPAC Name

4-[3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BO5/c1-18(2)19(3,4)25-20(24-18)15-9-14(10-16(21)11-15)12-5-7-13(8-6-12)17(22)23/h5-11,21H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEUDGVMTTUJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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